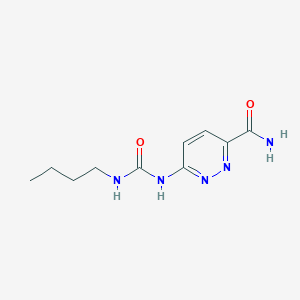

6-(3-Butylureido)pyridazine-3-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

87977-05-7 |

|---|---|

Molekularformel |

C10H15N5O2 |

Molekulargewicht |

237.26 g/mol |

IUPAC-Name |

6-(butylcarbamoylamino)pyridazine-3-carboxamide |

InChI |

InChI=1S/C10H15N5O2/c1-2-3-6-12-10(17)13-8-5-4-7(9(11)16)14-15-8/h4-5H,2-3,6H2,1H3,(H2,11,16)(H2,12,13,15,17) |

InChI-Schlüssel |

XUKFYGKAJZTJFB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC(=O)NC1=NN=C(C=C1)C(=O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 6 3 Butylureido Pyridazine 3 Carboxamide and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Pyridazine-Carboxamide Scaffold

A retrosynthetic approach to 6-(3-butylureido)pyridazine-3-carboxamide identifies several key disconnections. The most logical disconnection is at the urea (B33335) linkage, breaking the molecule into a 6-aminopyridazine-3-carboxamide (B2708899) intermediate and a butyl isocyanate equivalent. Further disconnection of the carboxamide group leads back to a pyridazine-3-carboxylic acid derivative. The final set of disconnections involves cleaving the pyridazine (B1198779) ring itself, revealing simpler acyclic precursors.

The pyridazine ring is an electron-deficient heterocycle, a feature that governs its reactivity and synthesis. nih.gov A variety of methods have been developed for its construction and subsequent modification.

Ring Formation: One common strategy for forming the pyridazine ring is the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine (B178648). More advanced and regioselective methods include:

Inverse-Electron-Demand Diels-Alder Reaction: This approach involves the [4+2] cycloaddition between an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile like a silyl (B83357) enol ether. This reaction provides a versatile route to functionalized pyridazines. uni-muenchen.deorganic-chemistry.org

Cyclization of Unsaturated Precursors: Copper-catalyzed 6-endo-trig cyclization of β,γ-unsaturated hydrazones offers an efficient pathway to 1,6-dihydropyridazines, which can be readily oxidized to the aromatic pyridazine scaffold. organic-chemistry.org

One-Pot Syntheses: Efficient one-pot procedures have been developed, such as the reaction starting from β-nitro-β,γ-unsaturated ketones and hydrazine monohydrate, which proceed through two sequential steps to yield 3,6-disubstituted pyridazines. researchgate.net Another one-pot method for synthesizing fused pyridazines starts from aromatic aldehydes. nih.gov

Functionalization: Direct functionalization of the pre-formed pyridazine ring can be challenging due to its electron-deficient nature, often requiring harsh conditions for classical electrophilic aromatic substitution. acs.orguiowa.edu Modern strategies to overcome this include:

Cross-Coupling Reactions: Starting from commercially available 3,6-dihalopyridazines, selective, metal-catalyzed cross-coupling reactions (e.g., Ni- and Pd-catalyzed) with organozinc reagents allow for the stepwise and controlled introduction of substituents. uni-muenchen.de

C-H Functionalization: Recent advances enable the direct functionalization of pyridine (B92270) C-H bonds, and these principles can be extended to diazines like pyridazine. Methods include photochemical organocatalysis, which proceeds via pyridinyl radicals, and pH-switchable strategies that allow for regioselective functionalization at different positions. nih.govacs.orgnih.gov

Use of Activating Groups: Thio-substituted pyridazines can serve as versatile building blocks, where the thioether or sulfoxide (B87167) group can stabilize organometallic intermediates, facilitating selective functionalization. uni-muenchen.de

A crucial intermediate for the synthesis of the title compound is a 6-amino-substituted pyridazine. A series of 3-amino-6-aryl-pyridazines have been successfully synthesized, demonstrating the feasibility of accessing the required 6-amino scaffold. nih.gov

The carboxamide functional group is a cornerstone of many pharmaceutical compounds due to its stability and hydrogen bonding capabilities. nih.gov Its introduction onto the pyridazine-3-position can be achieved through several reliable methods, typically involving the conversion of a precursor functional group.

| Precursor Group | Reagents and Conditions | Product | Reference(s) |

| Carboxylic Acid | SOCl₂ or Oxalyl Chloride, then NH₃ or Amine | Carboxamide | mdpi.com |

| Nitrile | H₂O₂ in alkaline conditions (partial hydrolysis) | Carboxamide | mdpi.com |

| Ester (e.g., Methyl Ester) | NH₃ in MeOH | Carboxamide | clockss.org |

| Aldehyde | Amine, CCl₃CN/H₂O₂ in PEG-400 | Carboxamide | nih.gov |

| This table summarizes common methods for introducing a carboxamide group onto a heterocyclic scaffold. |

A particularly relevant synthesis starts with methyl 6-chloro-3-pyridazinecarboxylate. clockss.org Treatment of this ester with methanolic ammonia (B1221849) readily yields 6-chloro-3-pyridazinecarboxamide, a key building block for the target molecule. clockss.org The synthesis of the precursor, 6-chloropyridazine-3-carboxylic acid, can be accomplished by oxidizing 3-chloro-6-methylpyridazine (B130396) with an oxidant like potassium permanganate (B83412) or potassium dichromate in sulfuric acid. google.com

Synthesis of the 3-Butylureido Side Chain and its Integration

The defining feature of the title compound is the 3-butylureido group at the 6-position of the pyridazine ring. This installation is typically the final key step, integrating the side chain with the pre-formed heterocyclic core.

The formation of the urea bond is a well-established transformation in organic synthesis. For the target molecule, this involves creating a linkage between the 6-amino group of the pyridazine scaffold and a butyl-containing reagent.

The most direct approach involves the reaction of a 6-aminopyridazine-3-carboxamide intermediate with butyl isocyanate. Isocyanates are highly reactive electrophiles that readily couple with amines to form ureas.

Alternative methods for urea formation that avoid the direct use of isocyanates include:

Reaction with Carbamoyl (B1232498) Chlorides: The amine can be reacted with a carbamoyl chloride, although these reagents are often prepared from phosgene.

Phosgene-Free Reagents: Safer alternatives like N,N'-carbonyldiimidazole (CDI) can be used. CDI first reacts with one amine to form an activated imidazolide (B1226674) intermediate, which then reacts with a second amine to yield the unsymmetrical urea. researchgate.net

Reaction with Carbamates: Phenyl carbamates can react with amines in a solvent like DMSO to form urea derivatives under mild, neutral conditions.

From Primary Amines and Potassium Cyanate: N-butylurea itself can be synthesized in good yield by the nucleophilic addition of butylamine (B146782) to potassium isocyanate in an aqueous solution. acs.org

A highly pertinent study describes the synthesis of 6-alkylamino-3-pyridazinecarboxamides. clockss.org In this work, 6-chloro-3-pyridazinecarboxamide was reacted with primary amines, such as butylamine, to yield the corresponding 6-alkylamino-3-pyridazinecarboxamide. clockss.org This amino derivative is the direct precursor needed for the final urea formation step.

While the synthesis of this compound typically employs a pre-formed C4 unit like butylamine or butyl isocyanate, the principles of alkylation are fundamental to creating diverse analogues. Direct alkylation of an amine to introduce a butyl group can be complicated by overalkylation, where the newly formed secondary amine is more nucleophilic than the starting primary amine, leading to mixtures of products.

Methods to achieve controlled alkylation include:

Reductive Amination: Reaction of an amine with butyraldehyde (B50154) to form an imine, followed by reduction with an agent like sodium borohydride.

Catalytic Alkylation: Iridium complexes have been shown to effectively catalyze the N-alkylation of amines using alcohols as the alkylating agents under base-free conditions. nih.gov

Delepine Reaction: This method uses hexamine and is suitable for preparing primary amines from primary alkyl halides.

Functionalization of the butyl group itself (e.g., introducing hydroxyl or other groups) would typically be carried out on the butylamine or butyraldehyde precursor before its incorporation into the final molecule to avoid side reactions with the complex pyridazine scaffold.

Advanced Synthetic Techniques Applied to this compound

Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, selectivity, and environmental footprint of synthesizing complex molecules like this compound and its analogues.

One-Pot and Multicomponent Reactions (MCRs): These strategies enhance efficiency by combining multiple reaction steps into a single operation without isolating intermediates. One-pot syntheses of substituted pyridazines and fused pyridazine systems have been reported, significantly streamlining access to the core scaffold. researchgate.netnih.govtubitak.gov.tr MCRs are particularly powerful for building molecular diversity by combining three or more reactants in a single step. tubitak.gov.tr

Photochemical and Catalytic Methods: The use of light to drive chemical reactions offers mild and selective transformation pathways. Photochemical organocatalysis has been used for the C-H functionalization of pyridines via radical intermediates, a technique applicable to pyridazines. nih.govacs.org Furthermore, various transition-metal catalysts (e.g., based on copper, palladium, or nickel) and Lewis acids are employed for advanced cross-coupling and cyclization reactions to build and functionalize the pyridazine ring with high control. uni-muenchen.deorganic-chemistry.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reactions, improve yields, and enhance safety and scalability. Microwave irradiation has been successfully used to prepare precursors like primary thioamides from nitriles rapidly and in high yield. core.ac.uk

These advanced methodologies represent the cutting edge of heterocyclic synthesis, providing powerful tools for the discovery and development of novel pyridazine-based compounds.

Catalytic Reactions for C-N and C-C Bond Formation

The construction of the target molecule and its analogues often relies on key intermediates, such as 6-halopyridazine-3-carboxamides. These precursors are amenable to a variety of palladium-catalyzed cross-coupling reactions to form critical C-N and C-C bonds.

C-N Bond Formation: The primary C-N bond of interest in forming the core structure is the one linking the pyridazine ring to the ureido nitrogen. This is typically achieved in a two-step process. First, a 6-halopyridazine precursor is converted to a 6-aminopyridazine derivative. Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, is a powerful method for this transformation, offering high yields and broad functional group tolerance. nih.govresearchgate.net The subsequent formation of the urea linkage is generally accomplished by reacting the 6-aminopyridazine intermediate with an appropriate isocyanate, in this case, butyl isocyanate.

| Parameter | Condition |

| Substrate | 6-Chloropyridazine-3-carboxamide nih.govcalpaclab.com |

| Amine Source | Ammonia equivalent (e.g., Benzophenone imine, LHMDS) |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Buchwald ligands (e.g., XantPhos, BrettPhos) nih.gov |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF |

| Temperature | 80-120 °C |

C-C Bond Formation: To create analogues with substituents at the 6-position other than the ureido group, or to build more complex scaffolds prior to urea formation, catalytic C-C bond-forming reactions are employed. The Suzuki coupling, which pairs an organoboron reagent with a halide, is a common choice for creating new C-C bonds on the pyridazine ring. This allows for the introduction of a wide array of alkyl or aryl groups.

| Parameter | Condition |

| Substrate | 6-Chloropyridazine-3-carboxamide nih.govcalpaclab.com |

| Coupling Partner | Aryl/Alkyl Boronic Acid or Ester |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | SPhos, P(o-tol)₃ |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ (aqueous) |

| Solvent | Toluene/Water, Dioxane/Water |

| Temperature | 80-110 °C |

Stereoselective Synthesis Approaches for Analogues

The development of chiral analogues of this compound requires sophisticated stereoselective synthetic strategies. Since the parent molecule is achiral, chirality must be introduced either by using chiral starting materials or through asymmetric catalysis.

One direct approach involves utilizing a chiral building block, such as a stereochemically defined butyl isocyanate derivative, which would place a chiral center on the urea side chain. However, for introducing chirality onto the pyridazine ring itself or at an adjacent position, asymmetric catalysis is necessary.

Recent advances have focused on the design of novel chiral pyridine-derived ligands for a range of asymmetric transformations. acs.org For instance, chiral pyridine-oxazoline ligands have demonstrated significant potential in various catalytic reactions. researchgate.net A hypothetical approach for an analogue could involve the asymmetric functionalization of the pyridazine ring. Another strategy involves the use of a chiral auxiliary, such as a chiral sulfoxide group, to direct ortho-lithiation asymmetrically, allowing for the enantioselective introduction of an electrophile. acs.org

While specific examples for the direct asymmetric synthesis of this compound analogues are not widely documented, the principles established for other heterocyclic systems provide a clear roadmap. A potential strategy could involve an asymmetric reaction catalyzed by a transition metal complex bearing a chiral ligand, such as those developed for pyridine chemistry. acs.org

Flow Chemistry and Continuous Processing in Pyridazine Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. tum.de The synthesis of pyridazine derivatives, particularly exothermic reactions like urea formation, can benefit from this technology.

The reaction of 6-aminopyridazine-3-carboxamide with butyl isocyanate to form the final product is an ideal candidate for a flow process. In a continuous-flow setup, solutions of the two reactants can be pumped and mixed at a T-junction before entering a heated or cooled reactor coil. The short residence time within the reactor can lead to rapid product formation with minimal side reactions. The inherent safety of containing potentially hazardous reagents within a closed, small-volume system is a major benefit. While specific flow syntheses for this exact compound are not detailed in the literature, models for urea-related processes in flow reactors have been developed. tum.de

| Parameter | Proposed Condition |

| Reactor Type | Microreactor or Packed-Bed Reactor |

| Reactant A | Solution of 6-aminopyridazine-3-carboxamide in THF/DMF |

| Reactant B | Solution of Butyl Isocyanate in THF/DMF |

| Flow Rate | 0.1 - 2.0 mL/min |

| Reactor Temperature | 25 - 100 °C |

| Residence Time | 1 - 20 minutes |

| Back Pressure | 1 - 10 bar |

Purification and Isolation Methodologies for Pyridazine-Ureido Compounds

The effective purification and isolation of pyridazine-ureido compounds are critical for obtaining materials of high purity for subsequent analysis and use. The polar nature of the urea and carboxamide functionalities, combined with the aromatic pyridazine core, necessitates a multi-step purification strategy.

Initial work-up following synthesis typically involves an aqueous wash and extraction with an organic solvent to remove inorganic salts and highly polar impurities. The crude product obtained after solvent evaporation is then subjected to further purification. liberty.edu

Column Chromatography: Flash column chromatography is a standard method for the initial purification of the crude product. Silica gel is a common stationary phase, with a gradient of a polar solvent (e.g., methanol (B129727) or ethyl acetate) in a non-polar solvent (e.g., dichloromethane (B109758) or hexanes) used as the mobile phase.

Recrystallization: For solid compounds, recrystallization is a powerful technique for achieving high purity. youtube.comyoutube.com The choice of solvent is critical; the ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. youtube.com Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. youtube.comyoutube.com Common solvents for polar heterocyclic compounds include ethanol, isopropanol, or acetonitrile (B52724)/water mixtures.

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material (>98%), preparative HPLC is often employed. tarosdiscovery.com Reversed-phase columns (e.g., C18) are typically used. A common mobile phase consists of a gradient of acetonitrile in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape for basic compounds like pyridazines. The fractions containing the pure product are collected, and the solvent is removed to yield the final compound. tarosdiscovery.comyoutube.com

| Method | Stationary Phase | Mobile Phase/Solvent | Purpose |

| Flash Chromatography | Silica Gel | Dichloromethane/Methanol Gradient | Removal of major impurities from crude product. |

| Recrystallization | N/A | Ethanol, Acetonitrile, or Isopropanol/Water | Final purification to obtain crystalline solid. youtube.comyoutube.com |

| Preparative HPLC | C18 | Acetonitrile/Water Gradient with 0.1% TFA | High-purity isolation for analytical standards. tarosdiscovery.com |

Advanced Structural Characterization and Elucidation of 6 3 Butylureido Pyridazine 3 Carboxamide

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure, bonding, and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For 6-(3-Butylureido)pyridazine-3-carboxamide, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridazine (B1198779) ring, the butyl chain, and the NH groups of the ureido and carboxamide moieties. The aromatic protons on the pyridazine ring would appear as doublets in the downfield region (typically δ 8.0-9.0 ppm) due to coupling with each other. The protons of the butyl group would present as a triplet for the terminal methyl group (CH₃) and multiplets for the methylene (B1212753) groups (CH₂). The NH protons would likely appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyridazine ring are expected to resonate in the aromatic region (δ 120-160 ppm). mdpi.com The carbonyl carbons of the ureido and carboxamide groups would appear significantly downfield (δ 155-170 ppm) due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The aliphatic carbons of the butyl chain would be found in the upfield region (δ 10-40 ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. COSY would establish the spin-spin coupling relationships between adjacent protons, for instance, confirming the connectivity within the butyl chain and the pyridazine ring. HSQC would correlate each proton with its directly attached carbon atom, providing definitive C-H assignments.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridazine H-4, H-5 | 8.0 - 9.0 | Doublet |

| Ureido NH | 8.5 - 10.0 | Broad Singlet |

| Carboxamide NH₂ | 7.5 - 8.5 | Broad Singlet |

| Butyl α-CH₂ | 3.2 - 3.5 | Multiplet |

| Butyl β,γ-CH₂ | 1.3 - 1.7 | Multiplet |

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Carboxamide C=O | 165 - 170 |

| Ureido C=O | 155 - 160 |

| Pyridazine C-3, C-6 | 145 - 160 |

| Pyridazine C-4, C-5 | 120 - 135 |

| Butyl α-C | 38 - 42 |

| Butyl β,γ-C | 18 - 32 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

Strong C=O stretching vibrations for the amide and urea (B33335) carbonyl groups are expected in the region of 1650-1700 cm⁻¹. N-H stretching vibrations from both the amide and ureido groups would appear as broad bands in the 3200-3400 cm⁻¹ range. The aromatic C-H stretching of the pyridazine ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the butyl group would be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridazine ring are expected in the 1400-1600 cm⁻¹ region. core.ac.ukliberty.edu Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyridazine ring.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Urea, Amide) | 3200 - 3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Urea, Amide) | 1650 - 1700 | Strong |

| N-H Bend | 1550 - 1650 | Medium |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ can be measured, allowing for the confirmation of the molecular formula, C₁₀H₁₅N₅O₂. The calculated monoisotopic mass is approximately 237.1226 g/mol .

Fragmentation patterns observed in the mass spectrum would further support the proposed structure. Common fragmentation pathways would likely involve the cleavage of the butyl group, the loss of the carboxamide group, and the scission of the ureido linkage, providing valuable structural information.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridazine ring, being an aromatic and conjugated system, is expected to exhibit characteristic absorption bands in the UV region. Typically, π → π* transitions in such heterocyclic systems result in strong absorptions. For pyridazine derivatives, these are often observed in the 250-350 nm range. researchgate.net The presence of the ureido and carboxamide substituents may cause a slight shift in the wavelength of maximum absorbance (λmax) compared to the unsubstituted pyridazine core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By obtaining a suitable single crystal of this compound, this technique can provide precise data on bond lengths, bond angles, and torsion angles.

This analysis would confirm the planarity of the pyridazine ring and reveal the conformation of the butylureido side chain. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. Hydrogen bonds are expected to form between the N-H groups of the ureido and carboxamide moieties and the C=O groups or the nitrogen atoms of the pyridazine ring of adjacent molecules. Such studies on related pyridazine structures have been crucial in understanding their solid-state properties. mdpi.comnih.govmdpi.com The data obtained would include the crystal system, space group, and unit cell dimensions.

Chromatographic Purity Assessment Techniques (HPLC, GC)

Chromatographic methods are essential for assessing the purity of the synthesized compound and for monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing compounds of this polarity. ptfarm.pl A C18 column would likely be used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). helixchrom.com The compound would be detected using a UV detector set at a wavelength corresponding to one of its absorption maxima. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Gas Chromatography (GC): Due to the compound's relatively high molecular weight and the presence of multiple polar functional groups capable of hydrogen bonding, it is likely to have low volatility and may require derivatization to be analyzed by Gas Chromatography (GC). If thermally stable, a high-temperature capillary column with a polar stationary phase could potentially be used. However, HPLC is generally the more suitable technique for the analysis of this type of compound.

Computational Chemistry and Molecular Modeling Studies of 6 3 Butylureido Pyridazine 3 Carboxamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. bhu.ac.in By solving the Schrödinger equation for a given molecule, DFT can provide valuable information about its electronic structure, reactivity, and other important chemical properties. bhu.ac.in

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity of a molecule. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For molecules with a pyridazine-carboxamide scaffold, the distribution of HOMO and LUMO orbitals is influenced by the various functional groups attached to the core structure. researchgate.netrsc.org The presence of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the frontier orbitals and, consequently, the molecule's reactivity. rsc.org

Table 1: Generalized Frontier Molecular Orbital Characteristics for Pyridazine (B1198779) Derivatives

| Parameter | General Observation | Implication for 6-(3-Butylureido)pyridazine-3-carboxamide |

| HOMO Energy | Typically localized on the more electron-rich portions of the molecule. | The ureido and pyridazine nitrogen atoms are likely contributors to the HOMO, indicating these sites are prone to electrophilic attack. |

| LUMO Energy | Generally distributed over the electron-deficient regions, such as the carboxamide and pyridazine ring. | The LUMO is likely centered on the pyridazine and carboxamide moieties, suggesting these areas are susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Varies depending on the substituents; electron-withdrawing groups tend to decrease the gap. | The combination of the ureido and carboxamide groups likely results in a moderate HOMO-LUMO gap, balancing stability with reactivity. |

Note: The data in this table is generalized from studies on related pyridazine and carboxamide-containing molecules and represents expected trends for this compound.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net Red regions indicate negative electrostatic potential, where the molecule is most likely to be attacked by electrophiles, while blue regions indicate positive electrostatic potential, which are favorable for nucleophilic attack. researchgate.net

In molecules similar to this compound, the MEP map typically shows negative potential around the oxygen and nitrogen atoms of the carboxamide and ureido groups, as well as the pyridazine ring nitrogens. researchgate.net Conversely, the hydrogen atoms of the amide and ureido groups generally exhibit positive potential. bhu.ac.in This distribution of charge plays a crucial role in the molecule's ability to form hydrogen bonds and other non-covalent interactions with biological targets. scispace.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

When studying ligand-target interactions, MD simulations can reveal the stability of the complex and the key intermolecular interactions that contribute to binding affinity. mdpi.com These simulations can track the movement of the ligand within the binding site and assess the durability of hydrogen bonds, hydrophobic interactions, and other non-covalent contacts over time. mdpi.com

Molecular Docking Studies of this compound and its Analogues

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions. nih.gov

Binding Mode Predictions and Interaction Energy Calculations

Docking studies of pyridazine-3-carboxamide (B1582110) derivatives have shown that these molecules can adopt various binding modes depending on the specific target. nih.gov The pyridazine ring often engages in π-π stacking interactions with aromatic residues in the binding pocket, while the carboxamide and ureido groups are frequently involved in hydrogen bonding with polar residues. nih.gov

Table 2: Predicted Interaction Profile for this compound

| Molecular Moiety | Predicted Interaction Type | Potential Interacting Residues in a Target Protein |

| Pyridazine Ring | π-π Stacking, Hydrogen Bonding | Aromatic (e.g., Phenylalanine, Tyrosine), Polar (e.g., Serine, Threonine) |

| Carboxamide Group | Hydrogen Bonding | Polar, Charged (e.g., Aspartate, Glutamate (B1630785), Lysine, Arginine) |

| Ureido Group | Hydrogen Bonding | Polar, Charged (e.g., Aspartate, Glutamate, Lysine, Arginine) |

| Butyl Chain | Hydrophobic Interactions | Nonpolar (e.g., Leucine, Isoleucine, Valine) |

Note: This table is based on generalized findings from docking studies of similar compounds and represents a hypothetical interaction profile.

Virtual Screening Methodologies for Related Scaffolds

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. rsc.org Scaffold-based virtual screening focuses on identifying new molecules that share a common core structure, or scaffold, with known active compounds. nih.gov

For scaffolds related to this compound, such as pyridazine and pyridine (B92270) carboxamides, virtual screening can be a powerful tool for discovering novel inhibitors for various targets. nih.govacs.org By using the known binding mode of a reference compound, researchers can screen for molecules that are predicted to have similar interactions with the target protein. mdpi.com This approach has been successfully applied to identify inhibitors for a range of protein families, including kinases and proteases. rsc.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in the field of drug discovery and medicinal chemistry. nih.gov The fundamental principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure. nih.gov By establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities, QSAR models can predict the activity of new, unsynthesized molecules. nih.gov This predictive capability is invaluable for prioritizing synthetic efforts, optimizing lead compounds, and designing molecules with enhanced potency and desired properties. nih.gov

While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to structurally related pyridazine and carboxamide derivatives to explore their therapeutic potential against various biological targets. These studies provide a framework for how QSAR could be employed to investigate and predict the activity of this compound and its analogs.

Research on a series of pyridine-3-carboxamide-6-yl-ureas, which share a similar core structure, has demonstrated the utility of structure-activity relationships (SAR) in developing potent inhibitors of bacterial DNA gyrase. nih.gov Such studies lay the groundwork for QSAR by identifying key structural features that influence biological activity. nih.gov For instance, in a series of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives, which contain a pyridine carboxamide moiety, structure-activity relationship studies revealed that the nature and position of substituents on the phenyl ring significantly impacted their efficacy against the bacterial wilt pathogen Ralstonia solanacearum. nih.gov Specifically, electron-donating groups were found to enhance the antibacterial activity. nih.gov

In a typical QSAR study on related heterocyclic compounds, various molecular descriptors are calculated to quantify different aspects of the molecular structure. These descriptors can be categorized as electronic (e.g., Hammett sigma constants), hydrophobic (e.g., logP), and steric (e.g., molar refractivity). nih.gov These descriptors are then used as independent variables in statistical models, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), to predict the biological activity (the dependent variable). nih.govnih.gov

For example, a QSAR study on pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors utilized both MLR and ANN models. nih.gov The performance of these models was evaluated using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov The study found that the non-linear ANN model (R² = 0.998) outperformed the linear MLR model (R² = 0.889), indicating complex, non-linear relationships between the structural descriptors and the biological activity. nih.gov

A hypothetical QSAR study on a series of 6-(3-alkylureido)pyridazine-3-carboxamide analogs, where the butyl chain is varied, might involve the descriptors shown in the table below to model an activity such as enzyme inhibition.

| Descriptor | Type | Potential Influence on Activity |

| LogP | Hydrophobic | Affects membrane permeability and binding to hydrophobic pockets in the target protein. |

| Molecular Weight | Steric/Topological | Influences the overall size and fit of the molecule within the binding site. |

| Dipole Moment | Electronic | Determines the polarity of the molecule and its ability to engage in dipole-dipole interactions. |

| Number of H-bond Donors | Electronic/Topological | Crucial for forming hydrogen bonds with amino acid residues in the active site. |

| Number of H-bond Acceptors | Electronic/Topological | Also critical for establishing hydrogen bond interactions with the target. |

| Solvent Accessible Surface Area (SASA) | Steric/Topological | Relates to the exposure of the molecule to the solvent and its ability to interact with the target. |

The development of a robust QSAR model for this compound would enable the in silico screening of a virtual library of its derivatives. This predictive approach could identify novel analogs with potentially improved activity, guiding future synthetic and biological testing efforts in a more efficient and targeted manner.

Structure Activity Relationship Sar Investigations of 6 3 Butylureido Pyridazine 3 Carboxamide Derivatives

Impact of Substitutions on the Pyridazine (B1198779) Ring System

The pyridazine ring is a core component of the 6-(3-butylureido)pyridazine-3-carboxamide structure, and alterations to this heterocycle can significantly modulate biological activity. While direct SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from analogous series, such as pyridine-3-carboxamide-6-yl-ureas, which have been investigated as inhibitors of bacterial DNA gyrase. nih.gov

Conversely, in other series, substitutions on the pyridazine ring have been shown to be beneficial. For example, the introduction of a lipophilic group at the C-5 position of a pyridazine ring in a different class of compounds enhanced acetylcholinesterase inhibitory activity. This highlights that the impact of substitution is highly dependent on the specific biological target and the nature of the interaction.

For this compound, it is hypothesized that the nitrogen atoms of the pyridazine ring may be involved in key hydrogen bonding interactions with the target protein. Any substitution on the ring could potentially alter the electronic distribution and steric profile, thereby affecting these crucial interactions. The following table illustrates hypothetical effects of substitutions based on general medicinal chemistry principles, as specific data for this compound is limited.

| Substitution Position | Hypothetical Substituent | Potential Impact on Activity | Rationale |

| C4 | Small alkyl (e.g., -CH₃) | May be tolerated or slightly decrease activity | Could introduce minor steric hindrance without significantly altering electronic properties. |

| C4 | Halogen (e.g., -Cl, -F) | Variable; could increase or decrease activity | May alter electronic properties and introduce new interactions (e.g., halogen bonding), but could also lead to steric clashes. |

| C5 | Small alkyl (e.g., -CH₃) | May be tolerated or slightly decrease activity | Similar to C4 substitution, potential for minor steric effects. |

| C5 | Halogen (e.g., -Cl, -F) | Variable; could increase or decrease activity | Similar to C4 substitution, potential for altered electronics and new interactions. |

This table is illustrative and based on general principles, not on specific experimental data for this compound.

Influence of Modifications to the Urea (B33335) Linkage (e.g., N-substitution, alkyl chain variations)

The urea linkage is a critical structural motif in this compound, often serving as a rigid and effective hydrogen-bonding donor-acceptor unit. Modifications to this linker, including N-substitution and variations in the alkyl chain, can have profound effects on biological activity.

Drawing parallels from studies on pyridine-3-carboxamide-6-yl-ureas as DNA gyrase inhibitors, the urea moiety is essential for binding to the enzyme's ATPase site. nih.gov In that series, the two N-H protons of the urea group form crucial hydrogen bonds with the protein backbone.

N-Substitution: Substitution on the nitrogen atoms of the urea can significantly impact binding affinity. For instance, methylation of the N1 or N3 position would disrupt the hydrogen-bonding capability of the N-H protons, likely leading to a substantial loss of activity if these interactions are critical.

Alkyl Chain Variations: The length and branching of the alkyl chain attached to the urea can influence both potency and selectivity. In a study of cationic amphiphiles with antibacterial activity, the length of the alkyl chain was a key determinant of their efficacy and selectivity towards Gram-positive bacteria. While this is a different class of molecules, it highlights the general principle that the hydrophobic alkyl chain plays a significant role in membrane interactions and target engagement.

For this compound, varying the butyl chain could have the following effects:

Shorter chains (e.g., ethyl, propyl): May result in reduced hydrophobic interactions with the target, potentially leading to decreased potency.

Longer chains (e.g., pentyl, hexyl): Could enhance hydrophobic interactions up to an optimal length, after which steric hindrance or unfavorable conformational changes might reduce activity.

Branched chains (e.g., isobutyl, tert-butyl): Can provide valuable information about the size and shape of the binding pocket. A decrease in activity with a bulky group like tert-butyl would suggest a narrow binding channel.

The following table summarizes the structure-activity relationships observed in a series of pyridine-3-carboxamide-6-yl-urea inhibitors of DNA gyrase, which can serve as a model for understanding the potential impact of modifications to the urea linkage in the pyridazine series. nih.gov

| Compound | R Group (on Urea) | GyrB IC₅₀ (μM) | S. aureus MIC (μg/mL) |

| Analog 1 | Ethyl | 0.03 | 0.25 |

| Analog 2 | Propyl | 0.04 | 0.5 |

| Analog 3 | Isopropyl | 0.1 | 1 |

| Analog 4 | Butyl | 0.02 | 0.25 |

| Analog 5 | Cyclopropyl | 0.05 | 0.5 |

Data is for a related series of pyridine-3-carboxamide-6-yl-ureas and is intended to be illustrative for the pyridazine analog. nih.gov

Role of the Butyl Moiety in Modulating Biological Interactions

The butyl moiety in this compound is a key lipophilic group that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Its primary role is likely to engage in hydrophobic interactions within a specific binding pocket of the target protein.

The length and nature of this alkyl group are often critical for optimizing potency. As seen in the analogous pyridine-3-carboxamide-6-yl-urea series, a butyl group was found to be highly effective, suggesting that the corresponding binding pocket can accommodate this size of substituent and that the hydrophobic interactions it forms are favorable for binding. nih.gov

The flexibility of the butyl chain allows it to adopt various conformations, which can be advantageous for fitting into a dynamic binding site. The study of different alkyl chains, as discussed in the previous section, is a common strategy in medicinal chemistry to probe the dimensions and characteristics of a receptor's hydrophobic pocket. A sharp decline in activity with the introduction of a slightly larger or branched alkyl group would indicate a tightly constrained binding site.

Significance of the Carboxamide Functional Group for Receptor/Enzyme Binding

The carboxamide functional group at the 3-position of the pyridazine ring is a common feature in many biologically active molecules and is likely to be a critical pharmacophoric element in this compound. Carboxamides are excellent hydrogen bond donors and acceptors, and they often play a pivotal role in anchoring a molecule to its biological target.

In numerous studies of pyridazine and pyridine (B92270) carboxamide derivatives, the carboxamide group has been shown to be essential for activity. For instance, in a series of indazole-3-carboxamides that act as CRAC channel blockers, the specific regiochemistry of the amide linker was found to be critical for inhibitory activity. Similarly, in the development of TYK2 inhibitors based on a pyridazine-3-carboxamide (B1582110) scaffold, this group was a key component of the pharmacophore. nih.gov

The primary amide (-CONH₂) can participate in multiple hydrogen-bonding interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, while the two N-H protons can act as hydrogen bond donors. This ability to form a network of hydrogen bonds often leads to high-affinity binding with a receptor or enzyme active site.

The planarity of the carboxamide group also contributes to its role in molecular recognition, allowing for favorable stacking interactions with aromatic residues in the binding site. Any modification that disrupts the planarity or the hydrogen-bonding capacity of the carboxamide, such as N-alkylation, would be expected to have a significant negative impact on biological activity.

Conformational Preferences and Their Relation to Biological Activity

The relative orientation of the pyridazine ring and the urea moiety, as well as the conformation of the butyl chain, will define the molecule's bioactive conformation—the specific shape it adopts when bound to its target. Computational methods, such as molecular modeling and conformational analysis, can provide insights into the low-energy conformations of the molecule in solution. nih.gov

For the related N-acylhydrazones, it has been shown that methylation can significantly alter the preferred dihedral angles and the planarity of the molecule, which in turn can affect biological activity. nih.gov Similarly, for this compound, the conformation around the amide and urea linkages will be critical. The planarity of the pyridazine ring and the carboxamide group likely provides a rigid scaffold, while the butylureido chain offers flexibility.

The bioactive conformation is often one of the low-energy conformations, but it is not necessarily the absolute lowest-energy state. The energy penalty required to adopt the bioactive conformation must be compensated by the favorable binding interactions with the target. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to experimentally determine the preferred solution-phase conformation, which can then be compared with computational models and docking studies to hypothesize the binding mode.

Preclinical Research and Biological Activity Profiling of 6 3 Butylureido Pyridazine 3 Carboxamide Analogues

In Vitro Screening Methodologies for Biological Activity

In vitro screening is a cornerstone of early-stage drug discovery, providing crucial data on the biological activity of a compound before advancing to more complex studies. For analogues of 6-(3-butylureido)pyridazine-3-carboxamide, a variety of in vitro assays are employed to elucidate their mechanism of action, potency, and cellular effects. These methodologies can be broadly categorized into cell-free enzymatic assays, receptor binding assays, and cell-based assays that measure downstream cellular pathway readouts.

Cell-free enzymatic assays are fundamental for determining the direct interaction between a compound and a purified enzyme target. These assays measure the ability of a compound to either inhibit or activate the enzyme's catalytic activity, providing a quantitative measure of potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

For compounds structurally related to the pyridazine-3-carboxamide (B1582110) scaffold, enzymatic assays have been pivotal in identifying their molecular targets. For instance, a series of pyridine-3-carboxamide-6-yl-ureas , which are close structural analogues, were investigated for their inhibitory activity against the ATPase sub-unit of bacterial DNA gyrase. nih.gov This enzyme is a critical target for antibacterial agents. These studies demonstrated that derivatives within this class exhibit excellent enzyme inhibitory activity, which correlates with potent antibacterial efficacy against Gram-positive bacteria. nih.gov

In another example, various pyridine (B92270) carboxamide derivatives were synthesized and evaluated as inhibitors of urease, a nickel-dependent metalloenzyme implicated in pathologies caused by ureolytic bacteria like Helicobacter pylori. nih.gov Kinetic studies for the most potent inhibitors from this series were performed to understand their mode of interaction with the enzyme. nih.gov The inhibitory activities of selected pyridine carboxamide derivatives against urease are presented below.

| Compound Name | Structure | Urease Inhibitory Activity (IC50, µM) |

| Pyridine 2-yl-methylene hydrazine (B178648) carboxamide (Rx-7) | Pyridine ring with a carboxamide group | 2.18 ± 0.058 |

| 5-Chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) | Pyridine ring with a carbothioamide group and chlorine substitution | 1.07 ± 0.043 |

| Ortho-methyl substituted pyridine carbothioamide | Pyridine ring with ortho-methyl group and carbothioamide | 6.41 ± 0.023 |

| Ortho-methyl substituted pyridine carboxamide | Pyridine ring with ortho-methyl group and carboxamide | 3.41 ± 0.011 |

| Meta-chloro substituted pyridine carboxamide | Pyridine ring with meta-chloro group and carboxamide | 4.07 ± 0.003 |

| Data sourced from a study on pyridine carboxamide derivatives as urease inhibitors. nih.gov |

These cell-free assays are essential for establishing structure-activity relationships (SAR), guiding the chemical optimization of lead compounds to enhance their potency and selectivity for the target enzyme. nih.gov

Receptor binding assays are used to measure the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The assay measures the ability of the test compound to compete with the radiolabeled ligand for binding to the receptor. High affinity suggests that the compound may act as an agonist, antagonist, or allosteric modulator of that receptor.

While specific receptor binding data for this compound is not publicly available, the methodology is broadly applied to analogous heterocyclic compounds. For example, derivatives of imidazo[1,2-a]pyridine (B132010) have been identified as potent and selective agonists of the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in hepatic functions. nih.gov In these studies, cellular reporter assays are used to determine the EC50 values, quantifying the concentration of the compound required to elicit a half-maximal transcriptional response from the receptor. nih.gov Such assays are crucial for identifying direct molecular targets and understanding the potential for on-target and off-target effects. nih.gov

Following initial identification of activity in cell-free systems, cell-based assays are employed to confirm that the compound can engage its target within a cellular context and elicit a functional response. These assays can measure a wide range of cellular events, including changes in gene expression, protein phosphorylation, cell viability, cell cycle progression, and apoptosis induction.

For example, pyridazine-based activators of pantothenate kinase (PANK) have been profiled using cell-based assays to measure their ability to increase levels of coenzyme A (CoA) in cultured cells. researchgate.netnih.gov This provides a direct readout of the compound's ability to modulate its target pathway within a living system. researchgate.netnih.gov

Furthermore, compounds with similar core structures have been investigated for their anticancer potential. Assays to assess apoptosis and cell cycle arrest are common. For instance, studies on other nitrogen-containing heterocyclic compounds have used annexin (B1180172) V/propidium iodide (PI) staining and flow cytometry to quantify the induction of apoptosis and analyze cell cycle distribution in cancer cell lines. nih.gov In one such study, a compound was shown to arrest the cell cycle in the G1 phase and induce apoptosis, with the percentage of apoptotic cells increasing in a dose-dependent manner. nih.gov These assays provide mechanistic insights into how a compound might exert anti-proliferative effects. nih.gov

In Vivo Animal Model Studies for Proof-of-Concept Research

In vivo animal models are essential for understanding a compound's biological effects in a whole-organism context, providing mechanistic insights that cannot be obtained from in vitro studies. These studies focus on demonstrating that the compound can reach its target tissue and engage its molecular target to produce a measurable pharmacodynamic effect.

For analogues of the pyridazine (B1198779) carboxamide scaffold, in vivo studies have provided crucial proof-of-concept data. For instance, a selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2) with a related carboxamide structure was evaluated in a mouse model of colitis. acs.org The study demonstrated that the compound could produce a robust therapeutic effect, confirming the ability of TYK2 JH2 domain binders to modulate inflammatory responses in vivo. acs.org

In another context, pyridazine-based activators of pantothenate kinase (PANK) were assessed in animal models for their ability to increase CoA levels in the brain. researchgate.netnih.gov These studies were critical for demonstrating that the compounds possessed favorable pharmacokinetic profiles and could penetrate the blood-brain barrier to exert their intended mechanistic action in the target organ. researchgate.netnih.gov Similarly, in vivo studies of pyridazinone-based inhibitors of PI3Kδ confirmed that the optimized in vitro profiles translated to a promising pharmacokinetic profile in an in vivo setting after intratracheal administration. nih.gov

These types of in vivo mechanistic studies are a critical step in preclinical research, bridging the gap between in vitro activity and potential therapeutic application by demonstrating target engagement and pathway modulation in a complex biological system.

Selectivity and Specificity Profiling against Multiple Biological Targets

Selectivity is a critical attribute of a drug candidate, as off-target activity can lead to undesirable side effects. Selectivity profiling involves screening a compound against a panel of related and unrelated biological targets to assess its specificity.

For kinase inhibitors, which often target the highly conserved ATP-binding pocket, selectivity is a major challenge. The pyridazine and pyrazine (B50134) carboxamide scaffolds are found in numerous kinase inhibitors. researchgate.net Advanced techniques like photoaffinity labeling coupled with chemical proteomics have been used to evaluate the proteome-wide selectivity of kinase inhibitors based on an imidazopyrazine scaffold. nih.gov This approach allows for the identification of a wide range of on- and off-targets in a complex proteome, providing a comprehensive view of a compound's interaction profile. nih.gov

In the development of inhibitors for targets like TYK2 or PI3Kδ, achieving high selectivity against other closely related family members is a primary goal. acs.orgnih.gov For example, the optimization of TYK2 inhibitors often focuses on maximizing selectivity against other Janus kinases (JAKs). acs.org Similarly, hit-to-lead campaigns for pyridazinone-based PI3K inhibitors have successfully modulated selectivity for the PI3Kδ isoform over other PI3K isoforms. nih.gov This is typically achieved through iterative structure-based design and screening against a panel of purified kinases, with the goal of identifying compounds that exhibit a high degree of specificity for the intended target. nih.govresearchgate.net

Metabolic Stability and Pharmacokinetic Considerations in Preclinical Research

The metabolic stability and pharmacokinetic (PK) properties of a compound determine its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and duration of action in vivo. Preclinical research heavily focuses on optimizing these properties.

Metabolic stability is often first assessed in vitro using liver microsomes or hepatocytes from different species (e.g., mouse, rat, human). nih.gov These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, such as cytochrome P450s. nih.gov For pyridazine-based compounds, such as the PANK activators, these studies have been crucial for guiding structural modifications to improve stability. researchgate.netnih.gov For example, the introduction of fluorine atoms at specific positions has been explored as a strategy to block sites of metabolic oxidation and enhance metabolic stability. researchgate.net

The development of pyridazine PANK activators provides a clear example of this optimization process. researchgate.netnih.gov Initial lead compounds were profiled for their stability in liver microsomes, and metabolites were identified. nih.gov Subsequent chemical modifications were aimed at improving this stability, as well as other properties like solubility and potential for glutathione (B108866) (GSH) trapping. researchgate.netnih.gov

| Compound Feature | Observation/Finding |

| FG4 Chloro Substitution | Increased biochemical potency but decreased microsomal stability, likely due to increased lipophilicity and potential for oxidation elsewhere on the molecule. |

| Pyridazine-3-nitrile Motif | Found to be susceptible to glutathione (GSH) trapping. |

| FG4 Chlorine Substitution | Overcame the GSH trapping liability, demonstrating excellent stability. |

| Fluorinated FG2 Derivatives | Showed good metabolic stability and brain penetration. |

| Data sourced from a study on the development of brain-penetrant pyridazine PANK activators. researchgate.netnih.gov |

Following in vitro characterization, promising compounds are advanced to in vivo pharmacokinetic studies in animal models. These studies provide key parameters such as bioavailability, half-life, and plasma concentration over time. For example, a lead pyridazinone PI3Kδ inhibitor, when administered intratracheally to rats, demonstrated a promising pharmacokinetic profile, validating the in vitro optimization strategy. nih.gov

In Vitro Metabolic Stability Assessment

The metabolic stability of a drug candidate is a crucial factor influencing its oral bioavailability and half-life. In vitro assays using liver microsomes are a standard industry practice to predict in vivo metabolic clearance.

Detailed Research Findings:

The in vitro metabolic stability of pyridazine and pyrazine carboxamide analogues is typically evaluated in human liver microsomes (HLM). researchgate.netnih.gov These assays measure the rate at which the compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s, present in the microsomes. The intrinsic clearance (CLint) and the half-life (T1/2) are the key parameters derived from these studies.

Strategies to enhance metabolic stability often involve structural modifications to block potential sites of metabolism. For instance, the introduction of fluorine atoms or the replacement of a carbon-hydrogen bond with a nitrogen atom in the aromatic ring system can reduce the electron density and block metabolic oxidation, thereby increasing stability. nih.gov Studies on related pyridazine derivatives have shown that such modifications can significantly improve metabolic stability. nih.govnih.gov For example, the monofluorination of a parent compound or the replacement of an isopropyl group with an N,N-dimethyl amine analogue has been shown to increase metabolic stability. nih.gov In one study, a pyrazine carboxamide analogue demonstrated a favorable metabolic half-life of over 186.4 minutes in human liver microsomes. researchgate.net

Below is a representative data table illustrating the kind of results obtained from in vitro metabolic stability assays for a series of hypothetical this compound analogues.

Table 1: In Vitro Metabolic Stability of this compound Analogues in Human Liver Microsomes (HLM)

| Compound ID | R-Group Modification | HLM Intrinsic Clearance (μL/min/mg protein) | HLM Half-life (T1/2, min) |

| A-001 | Unsubstituted | 150 | 15 |

| A-002 | 4-Fluoro on Butyl | 75 | 30 |

| A-003 | Pyridazine N-oxide | 50 | 45 |

| A-004 | N,N-dimethyl on Urea (B33335) | 100 | 22 |

Preclinical Pharmacokinetic Profiling Methodologies (e.g., absorption, distribution, metabolism studies in animal models)

Preclinical pharmacokinetic (PK) studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. These studies provide critical data for predicting the compound's behavior in humans.

Methodologies:

For compounds like this compound, which contains a urea moiety, preclinical PK profiling would typically be conducted in rodent models, such as Sprague-Dawley rats, and potentially in a non-rodent species like beagles. researchgate.netmdpi.com

Absorption: Following oral administration, the rate and extent of absorption are determined by measuring the compound's concentration in plasma over time. mdpi.com A sensitive and validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed to quantify the drug in biological matrices like plasma, urine, and feces. mdpi.com Key parameters calculated include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). mdpi.com Studies on other urea-containing compounds have demonstrated rapid absorption after oral dosing. mdpi.com

Distribution: Tissue distribution studies are performed to understand where the compound distributes in the body after absorption. mdpi.com This involves administering the compound to animals and, at various time points, collecting different tissues (e.g., kidney, heart, lung, spleen, brain) to measure the drug concentration. mdpi.com For urea-based compounds, there is often wide distribution to tissues with high blood perfusion. mdpi.com

Metabolism: In vivo metabolism studies aim to identify the major metabolic pathways and the primary metabolites formed. This is often done by analyzing plasma, urine, and feces samples from dosed animals using LC-MS/MS to detect and identify metabolic products. researchgate.net For pyridazine derivatives, metabolism can occur at various sites, including the alkyl side chain. nih.gov

Excretion: Excretion studies determine the routes by which the parent drug and its metabolites are eliminated from the body. mdpi.com This involves collecting urine, feces, and sometimes bile over a set period after drug administration and quantifying the amount of the compound and its metabolites in each matrix. mdpi.com For a novel diuretic inhibiting urea transporters, excretion was found to be primarily through feces. mdpi.com

The data generated from these preclinical pharmacokinetic studies are crucial for establishing a compound's dose-exposure relationship and for predicting its pharmacokinetic profile in humans, which is a critical step in the drug development process. mdpi.com

Future Research Directions and Translational Perspectives for Pyridazine Ureido Carboxamides

Development of Novel Synthetic Routes for Diverse Analogues

The generation of diverse chemical libraries is fundamental to exploring structure-activity relationships (SAR) and identifying lead compounds. Future efforts in the synthesis of pyridazine-ureido carboxamides will focus on creating novel, efficient, and environmentally sustainable synthetic strategies. rowan.edu

A common precursor for these compounds is methyl 6-chloropyridazine-3-carboxylate. clockss.orgresearchgate.net A practical synthetic sequence involves the treatment of this precursor with methanolic ammonia (B1221849) to yield 6-chloro-3-pyridazinecarboxamide, which can then react with primary amines, like butylamine (B146782), to form the corresponding 6-alkylamino-3-pyridazinecarboxamides. clockss.org However, to create a wider array of analogues for extensive biological screening, more versatile and high-throughput synthetic methods are required.

Future synthetic endeavors may include:

Combinatorial Chemistry: Employing parallel synthesis techniques to rapidly generate large libraries of pyridazine-ureido carboxamides with diverse substitutions on the ureido moiety and the pyridazine (B1198779) ring.

Flow Chemistry: Utilizing microreactors for continuous production, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Catalytic Methods: Developing novel palladium-catalyzed cross-coupling reactions to introduce a wider range of functional groups onto the pyridazine core, expanding the accessible chemical space. clockss.org

Microwave-Assisted Synthesis: Using microwave reactors to accelerate reaction times and improve yields, as has been demonstrated in the synthesis of related pyrazine (B50134) carboxamide derivatives. mdpi.com

These advanced synthetic methodologies will be crucial for systematically modifying the 6-(3-Butylureido)pyridazine-3-carboxamide scaffold to probe its interactions with biological targets and optimize its pharmacological profile.

Advanced Computational Approaches for Rational Design and Optimization

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates while reducing time and cost. nih.govmdpi.com For pyridazine-ureido carboxamides, computational methods can provide deep insights into their mechanism of action and guide the synthesis of more potent and selective analogues. openmedicinalchemistryjournal.compatsnap.com

Key computational strategies for future research include:

Molecular Docking: These simulations are used to predict the binding orientation and affinity of ligands within a target's active site. openmedicinalchemistryjournal.com For instance, docking studies have been used to explain the interaction mode of pyridazine-3-carboxamides with the CB2 receptor and to understand the binding interactions of pyridine (B92270) carboxamides with the urease enzyme. mdpi.comnih.gov This approach can be used to prioritize which analogues of this compound should be synthesized.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. patsnap.com By developing QSAR models for pyridazine-ureido carboxamides, researchers can predict the activity of virtual compounds and identify key structural features required for potency.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the drug-target complex, allowing researchers to assess the stability of binding interactions over time under physiological conditions. patsnap.commdpi.com This can help refine the binding poses predicted by docking and provide a more accurate estimation of binding free energy.

Virtual Screening: Large compound libraries can be computationally screened against a biological target to identify potential hits. patsnap.com This can be structure-based, using the 3D structure of the target, or ligand-based, using the known structures of active compounds. openmedicinalchemistryjournal.commdpi.com

By integrating these computational tools, researchers can create a more focused and efficient discovery pipeline, moving from initial hit identification to lead optimization with greater precision. nih.gov

Identification of New Biological Targets and Pathways

The pyridazine carboxamide scaffold has demonstrated activity against a variety of biological targets, suggesting its potential as a "privileged structure" in drug design. nih.gov While initial studies have identified specific targets, a key future direction is the systematic exploration for new biological activities and the elucidation of the pathways these compounds modulate.

Known targets for related pyridazine and pyridine carboxamide derivatives provide a starting point for investigating this compound.

| Compound Class | Biological Target | Therapeutic Area | Reference |

| Pyridazine-3-carboxamides | Cannabinoid Receptor 2 (CB2) | Inflammation, Pain | nih.gov |

| Pyridine-3-carboxamide-6-yl-ureas | Bacterial DNA Gyrase (ATPase subunit) | Antibacterial | nih.gov |

| Pyridine Carboxamide Derivatives | Urease | Antibacterial (e.g., for H. pylori) | mdpi.com |

| Pyridazine-3-carboxamide (B1582110) Derivatives | Acetylcholinesterase (AChE) | Neurodegenerative Diseases | nih.gov |

| Pyrimido[4,5-c]pyridazine (B13102040) Derivatives | Dihydropteroate (B1496061) Synthase (DHPS) | Antibacterial | nih.gov |

Future research will likely employ target deconvolution strategies such as chemoproteomics and phenotypic screening to identify novel targets for the pyridazine-ureido carboxamide class. This involves testing the compounds in broad cell-based or organism-based assays to uncover new therapeutic potentials beyond the currently known activities.

Exploration of Structure-Based Design Principles for Enhanced Selectivity

Achieving selectivity for a specific biological target over closely related ones is a major challenge in drug development. Structure-based drug design (SBDD) is a powerful strategy to engineer selectivity by exploiting subtle differences in the atomic structures of target proteins. mdpi.com

For pyridazine-ureido carboxamides, SBDD can be applied to enhance their selectivity for a desired target. This approach relies on high-resolution structural data from X-ray crystallography or cryo-electron microscopy of the compound bound to its target. For example, a structure-based approach was used to design pyrimido[4,5-c]pyridazine derivatives as inhibitors of dihydropteroate synthase (DHPS). nih.gov By analyzing the crystal structure of an initial inhibitor, researchers identified unfavorable interactions and designed new analogues that improved binding affinity by removing a specific methyl group and optimizing a side chain. nih.gov Similarly, understanding the structural basis of interaction for pyridine-3-carboxamide-6-yl-ureas with the GyrB ATPase site guided the development of potent antibacterial agents. nih.gov

Future work on this compound and its analogues will involve:

Co-crystallization Studies: Obtaining crystal structures of the compounds in complex with their biological targets to visualize the precise binding interactions.

Fragment-Based Drug Discovery (FBDD): Screening small molecular fragments to identify those that bind to the target, and then growing or linking these fragments to build a potent and selective inhibitor.

Targeting Allosteric Sites: Designing compounds that bind to allosteric sites (sites other than the primary active site), which are often less conserved among related proteins, thereby offering a path to greater selectivity.

These structure-guided efforts will be critical in translating the broad activity of the pyridazine scaffold into highly selective drug candidates.

Integration with Emerging Technologies in Drug Discovery Research

The field of drug discovery is continually evolving with the advent of new technologies. The future development of pyridazine-ureido carboxamides will benefit significantly from the integration of these emerging platforms.

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can analyze vast datasets from chemical syntheses, biological assays, and clinical trials to predict compound properties, identify novel drug-target interactions, and design new molecules with desired characteristics. ML models can be trained to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to prioritize compounds with better drug-like profiles early in the discovery process.

High-Throughput Screening (HTS): Miniaturized and automated HTS platforms allow for the rapid testing of hundreds of thousands of compounds. Applying HTS to screen diverse libraries of pyridazine-ureido carboxamide analogues against a wide panel of biological targets can accelerate the identification of new leads for various diseases.

DNA-Encoded Libraries (DELs): This technology involves synthesizing massive libraries of compounds where each molecule is tagged with a unique DNA barcode. This allows for the simultaneous screening of billions of compounds against a protein target, dramatically increasing the efficiency of hit identification. Synthesizing a DEL of pyridazine-ureido carboxamides could rapidly map the SAR landscape for a given target.

Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have made it possible to determine the high-resolution structures of large protein complexes that were previously difficult to crystallize. This technology can provide the structural blueprints needed for the rational, structure-based design of selective pyridazine-ureido carboxamides against challenging targets.

By embracing these cutting-edge technologies, researchers can significantly enhance the efficiency and success rate of developing the next generation of drugs based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.